N-[(1E)-2-(5,6-dichloro-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)ethylidene]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1E)-2-(5,6-dichloro-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)ethylidene]aniline is a complex organic compound characterized by its unique structure, which includes a benzimidazole core substituted with dichloro and diethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1E)-2-(5,6-dichloro-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)ethylidene]aniline typically involves multiple steps, starting with the preparation of the benzimidazole core. The core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions. The dichloro and diethyl substitutions are introduced through halogenation and alkylation reactions, respectively. The final step involves the formation of the imine linkage with aniline under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1E)-2-(5,6-dichloro-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)ethylidene]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine linkage to an amine.
Substitution: The dichloro groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding oxides of the benzimidazole core.
Reduction: Amines derived from the reduction of the imine linkage.
Substitution: Substituted derivatives with various functional groups replacing the dichloro groups.
Scientific Research Applications
N-[(1E)-2-(5,6-dichloro-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)ethylidene]aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-[(1E)-2-(5,6-dichloro-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)ethylidene]aniline exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity. The pathways involved could include the inhibition of DNA synthesis or the disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(1E)-2-(5,6-dichloro-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)ethylidene]aniline
- N-[(1E)-2-(5,6-dichloro-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)ethylidene]benzylamine
Uniqueness
N-[(1E)-2-(5,6-dichloro-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)ethylidene]aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
65907-67-7 |
---|---|
Molecular Formula |
C19H19Cl2N3 |
Molecular Weight |
360.3 g/mol |
IUPAC Name |
2-(5,6-dichloro-1,3-diethylbenzimidazol-2-ylidene)-N-phenylethanimine |
InChI |
InChI=1S/C19H19Cl2N3/c1-3-23-17-12-15(20)16(21)13-18(17)24(4-2)19(23)10-11-22-14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3 |
InChI Key |
CSJUPLAKKSKSQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC(=C(C=C2N(C1=CC=NC3=CC=CC=C3)CC)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.